molecular formula C20H26N2 B14595326 1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- CAS No. 60564-42-3

1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-(2-propenyl)-

Cat. No.: B14595326
CAS No.: 60564-42-3
M. Wt: 294.4 g/mol
InChI Key: KVKLFZQHBVZHIJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions can be tailored to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Reduced pyrrole derivatives

    Substitution: Substituted pyrroles

Scientific Research Applications

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- stands out due to its unique combination of a cyclohexane ring and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

60564-42-3

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-prop-2-enyl-2-[4-(1-prop-2-enylpyrrol-2-yl)cyclohexyl]pyrrole

InChI

InChI=1S/C20H26N2/c1-3-13-21-15-5-7-19(21)17-9-11-18(12-10-17)20-8-6-16-22(20)14-4-2/h3-8,15-18H,1-2,9-14H2

InChI Key

KVKLFZQHBVZHIJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC=C

Origin of Product

United States

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